(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of an α-halocarbonyl compound and subsequent heating in formamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and antitumor agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
Uniqueness
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
914644-37-4 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H12N2O2S/c1-19-10-4-2-9(3-5-10)14(18)13-11-6-7-17-8-12(11)20-15(13)16/h2-8H,16H2,1H3 |
InChI Key |
KZZGLXYAWPZNDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Origin of Product |
United States |
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